molecular formula C8H15NO3 B104805 N-BOC-(methylamino)acetaldehyde CAS No. 123387-72-4

N-BOC-(methylamino)acetaldehyde

Cat. No.: B104805
CAS No.: 123387-72-4
M. Wt: 173.21 g/mol
InChI Key: MSWTVSDFEYSRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BOC-(methylamino)acetaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis in Organic Synthesis

N-BOC-(methylamino)acetaldehyde, as a derivative of acetaldehyde, plays a significant role in catalytic organic synthesis. In particular, it is utilized in asymmetric, proline-catalyzed Mannich reactions with N-tert-butoxycarbonyl (N-Boc)-imines, yielding β-amino aldehydes with high enantioselectivity. These products are valuable as intermediates in drug development and in the synthesis of biologically active molecules (Yang et al., 2008). Further, its application in double Mannich reactions offers high yields and excellent diastereo- and enantioselectivities, which is crucial for creating chiral, symmetric compounds and meso compounds (Chandler et al., 2009).

Drug Synthesis and Pharmaceutical Intermediates

This compound is instrumental in synthesizing various pharmaceutical intermediates. For example, it's used in the large-scale synthesis of substituted d-Phenylalanine, a key pharmaceutical intermediate (Fox et al., 2011). It also finds application in the preparation of (S)- and (R)-N-Boc-N,O-isopropylidene-alpha-methylserinals for asymmetric synthesis of alpha-methylamino acids (Avenoza et al., 1999).

Role in Environmental Pollution Studies

Acetaldehyde, from which this compound is derived, is an important intermediate in the combustion of fuels and is studied for its impact on the environment. Research on acetaldehyde combustion kinetics helps in understanding its characteristics as a toxic emission, especially in biofuels (Tao et al., 2018). Additionally, the study of acetaldehyde in low-temperature oxidation reveals insights into auto-ignition and cool flame phenomena in fuel combustion (Zhang et al., 2018).

Applications in Sensory Technology

Innovations in sensory technology have employed acetaldehyde derivatives in the development of self-powered devices for detecting acetaldehyde in the environment. Such sensors are based on enzymatic biofuel cells and are significant for monitoring water quality and environmental pollutants (Zhang et al., 2012).

Safety and Hazards

The compound is air sensitive and should be stored in a cool place . It is incompatible with strong oxidizing agents . Further safety and hazard information was not found in the search results.

Mechanism of Action

Target of Action

N-BOC-(methylamino)acetaldehyde is primarily involved in the preparation of benzo[d]imidazole inhibitor of co-activator associated arginine methyltransferase . Arginine methyltransferase is an enzyme that plays a crucial role in the methylation of arginine residues, which is a key post-translational modification in cells.

Mode of Action

It is known to be used in the synthesis of benzo[d]imidazole inhibitors, which suggests it may interact with its targets through the formation of these inhibitors .

Biochemical Pathways

This compound is used as a building block in the synthesis of γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . This suggests that it may play a role in the GABAergic pathway, which is one of the main inhibitory neurotransmitter pathways in the nervous system.

Pharmacokinetics

It is slightly miscible with water , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in the synthesis of benzo[d]imidazole inhibitors of arginine methyltransferase . These inhibitors can potentially affect the methylation of arginine residues, thereby influencing protein function and cellular processes.

Action Environment

This compound is air sensitive and should be stored in a cool place . It is also incompatible with strong oxidizing agents . These factors can influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

tert-butyl N-methyl-N-(2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9(4)5-6-10/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWTVSDFEYSRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443953
Record name N-BOC-(methylamino)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123387-72-4
Record name N-BOC-(methylamino)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-Butoxycarbonyl-(methylamino)acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Combine under a nitrogen atmosphere, dichloromethane (37.91 moles; 2.43 L), dimethyl sulfoxide (7.30 moles; 518.4 mL), triethylamine (1.85 moles; 257.7 mL), and (2-hydroxy-ethyl)-methyl-carbamic acid t-butyl ester (924.5 mmoles; 162.0 g). Add in steps sulfur trioxide:pyridine complex (1.849 moles; 300.3 g), maintaining the reaction temperature less than 20° C. Stir the reaction mixture at ambient temperature overnight. Add 1.0 L water, separate the organic layer, wash with 10% citric acid in water (800 mL), water and brine. Concentrate and pass through a silica plug, eluting with 20% ethyl acetate/hexanes. Add toluene (200 mL) and concentrate to provide the title intermediate (yield 62.45%, 100 g).
Quantity
2.43 L
Type
reactant
Reaction Step One
Quantity
518.4 mL
Type
reactant
Reaction Step Two
Quantity
257.7 mL
Type
reactant
Reaction Step Three
Quantity
162 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Yield
62.45%

Synthesis routes and methods II

Procedure details

To an ice-cooled solution of tert-butyl 2-hydroxyethyl(methyl)carbamate (300 mg, 1.71 mmol)) in dry CH2Cl2 (8.5 mL) under argon was added portion wise Dess-Martin periodinane (762 mg, 1.8 mmol). Once finished the addition, the reaction mixture was stirred at room temperature for 3 h. The mixture was poured into saturated solutions of NaHCO3 (50 mL) and Na2S2O3 (50 mL) and more CH2Cl2 (100 mL). It was well-stirred at room temperature for 30 minutes. The organic phase was separated and washed with sat. aq. NaHCO3 (1×20 mL). It was dried over magnesium sulphate and concentrated to afford the title compound (370 mg, 98%) as colourless oil together with a yellow solid, which was used in the next step without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
762 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Na2S2O3
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
98%

Synthesis routes and methods III

Procedure details

To a solution of N-Boc-N-methyl-1-amino-2,3-propandiol (20g, 0.097 mol) in water (100 ml) was added KIO4 (24.68g, 0.108 mol). The reaction mixture was stirred for 2.5 hr under an atmosphere of nitrogen and then filtered. The filtrate was extracted with chloroform (5×50 ml). The resulting chloroform extracts are dried over MgSO4, filtered, and evaporated to dryness. The title compound 13.26g (79%) was isolated as a clear oil (bp 76-80° C. at 0.5 mm Hg).
Quantity
0.097 mol
Type
reactant
Reaction Step One
[Compound]
Name
KIO4
Quantity
24.68 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
79%

Synthesis routes and methods IV

Procedure details

To a stirring solution of DMSO (1.34 g) in CH2Cl2 (10 ml) was added dropwise a solution of oxalyl chloride (1.45 g) in CH2Cl2 (5 ml) at -60° C. under nitrogen atmosphere. After five minutes, a solution of N-(tert-butoxycarbonyl)-N-methylethanolamine (1.00 g) in CH2Cl2 (5 ml) was added dropwise to the solution and the mixture was stirred at the same temperature for five minutes. To this solution was added Et3N (2.89 g) and the temperature was allowed to rise to 0° C. and the mixture was stirred at the same temperature for thirty minutes. After evaporation of the solvent, the residue was dissolved in EtOAc (50 ml) and washed with 1N aq. HCl (50 ml), water (50 ml), saturated sodium bicarbonate solution (50 ml) and brine (50 ml), successively. The organic layer was dried over anhydrous MgSO4 and concentrated in vacuo to give N-(tert-butoxycarbonyl)-N-methylaminoacetaldehyde (0.74 g) as an oil.
Name
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.89 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of tert-butyl 2-hydroxyethyl(methyl)carbamate (24.52 g, 140 mmol) in 340 mL dichloromethane and 85 mL DMSO was added 39 mL (279.8 mmol) of triethylamine and the reaction mixture stirred at ambient temperature under N2. To this was added 45 g (280 mmol) of pyridine sulfur trioxide, portionwise. Exotherm was observed and the solution became clear dark yellow. Cooled to 0° C. and stirred for 1 hour 20 minutes. Monitored by TLC (10% methanol in dichloromethane). Concentrated to a total volume of ˜250 mL. Washed with 3×250 mL H2O then 250 mL NaCl (sat). Dried over MgSO4, filtered, and solvent evaporated. Distilled at 75° C. (3 mm Hg) to provide 13.83 g of a clear liquid.
Quantity
24.52 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-BOC-(methylamino)acetaldehyde
Reactant of Route 2
N-BOC-(methylamino)acetaldehyde
Reactant of Route 3
N-BOC-(methylamino)acetaldehyde
Reactant of Route 4
N-BOC-(methylamino)acetaldehyde
Reactant of Route 5
Reactant of Route 5
N-BOC-(methylamino)acetaldehyde
Reactant of Route 6
N-BOC-(methylamino)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.